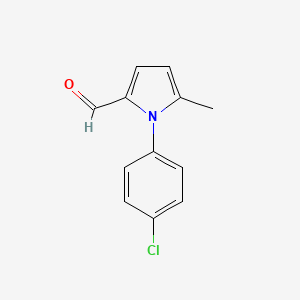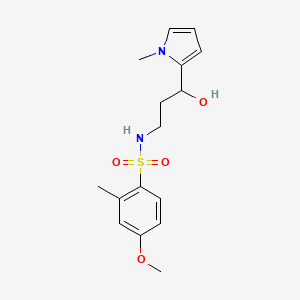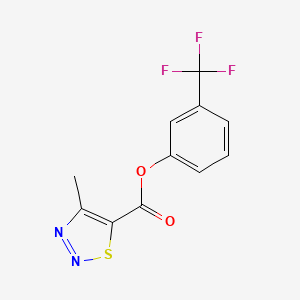![molecular formula C11H13FN4O B2999678 1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2196445-06-2](/img/structure/B2999678.png)
1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one is a chemical compound characterized by its unique structure, which includes a fluoropyrimidine moiety linked to a piperazine ring and a propenone group
准备方法
The synthesis of 1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoropyrimidine Intermediate: The synthesis begins with the preparation of 5-fluoropyrimidine, which can be achieved through fluorination reactions involving pyrimidine derivatives.
Piperazine Derivatization: The fluoropyrimidine intermediate is then reacted with piperazine to form 5-fluoropyrimidin-2-yl-piperazine.
Propenone Addition: Finally, the piperazine derivative is coupled with a propenone moiety under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
化学反应分析
1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the propenone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
科学研究应用
1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in disease pathways.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity[][3].
作用机制
The mechanism of action of 1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways, influencing biological outcomes .
相似化合物的比较
1-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one can be compared with similar compounds, such as:
1-(4-Fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-one: This compound shares a similar fluoropyrimidine-piperazine structure but differs in the alkyl chain length and functional groups.
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine: Another related compound with a piperazine ring, but with different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O/c1-2-10(17)15-3-5-16(6-4-15)11-13-7-9(12)8-14-11/h2,7-8H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPDASOMTSOIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(4-fluorophenyl)propan-1-one](/img/structure/B2999597.png)

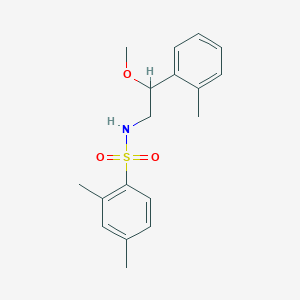
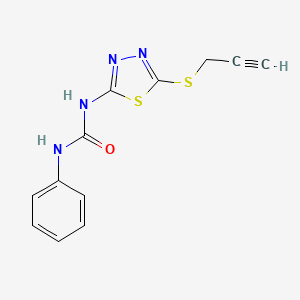
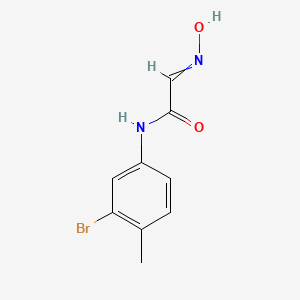
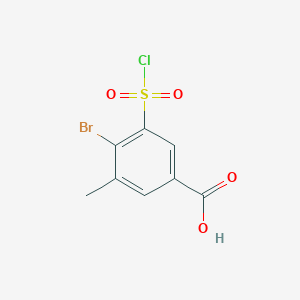
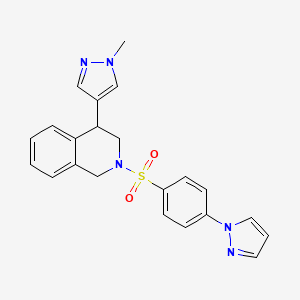
![2-{[(3-Aminophenyl)carbamoyl]amino}acetamide](/img/structure/B2999606.png)
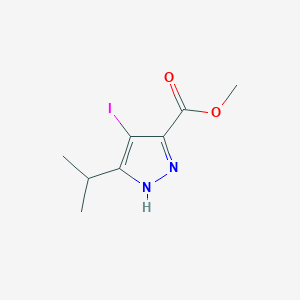
![(3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane](/img/structure/B2999610.png)
![(3Ar,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2999612.png)
